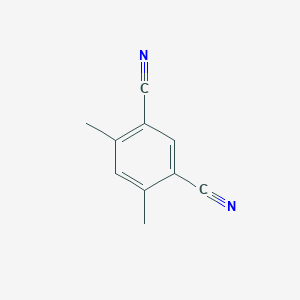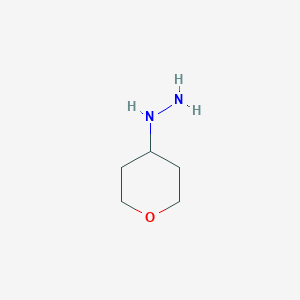
N-benzyl-2-(4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-hydroxyphenyl)acetamide, also known as BHAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BHAA is a member of the benzylacetamide family of compounds, which are known for their diverse pharmacological properties. In
Wirkmechanismus
The precise mechanism of action of N-benzyl-2-(4-hydroxyphenyl)acetamide is not fully understood, but it is thought to involve multiple pathways. N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as cyclooxygenase-2 and matrix metalloproteinases. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been found to activate the antioxidant defense system and reduce the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage.
Biochemische Und Physiologische Effekte
N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to modulate several biochemical and physiological pathways, including the cell cycle, apoptosis, and inflammation. N-benzyl-2-(4-hydroxyphenyl)acetamide has been found to induce cell cycle arrest and promote apoptosis in cancer cells, which can lead to the inhibition of tumor growth. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of chronic inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(4-hydroxyphenyl)acetamide has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. N-benzyl-2-(4-hydroxyphenyl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, the limitations of N-benzyl-2-(4-hydroxyphenyl)acetamide include its limited bioavailability and the need for further studies to establish its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-(4-hydroxyphenyl)acetamide, including the development of more potent analogs with improved pharmacological properties. N-benzyl-2-(4-hydroxyphenyl)acetamide could also be investigated for its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Further studies are needed to elucidate the precise mechanism of action of N-benzyl-2-(4-hydroxyphenyl)acetamide and its interactions with other signaling pathways. Additionally, the safety and efficacy of N-benzyl-2-(4-hydroxyphenyl)acetamide in vivo need to be established through preclinical and clinical trials.
In conclusion, N-benzyl-2-(4-hydroxyphenyl)acetamide is a synthetic compound that has shown promise as a pharmacological agent for various diseases. Its synthesis method is relatively simple, and it exhibits a range of pharmacological activities. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(4-hydroxyphenyl)acetamide has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. In particular, N-benzyl-2-(4-hydroxyphenyl)acetamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-(4-hydroxyphenyl)acetamide has also been shown to protect against oxidative stress-induced damage in neuronal cells and reduce inflammation in animal models of inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
120271-79-6 |
|---|---|
Produktname |
N-benzyl-2-(4-hydroxyphenyl)acetamide |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-benzyl-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c17-14-8-6-12(7-9-14)10-15(18)16-11-13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H,16,18) |
InChI-Schlüssel |
SRLAGMQXPJLLIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)O |
Synonyme |
BenzeneacetaMide, 4-hydroxy-N-(phenylMethyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)


![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)